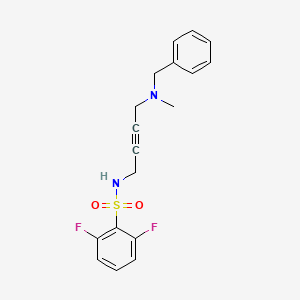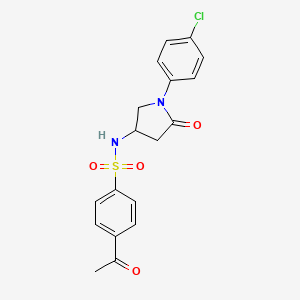![molecular formula C26H27N5O2 B2894919 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-78-6](/img/structure/B2894919.png)
5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect .
Mode of Action
The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal .
Biochemical Pathways
The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Result of Action
The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
特性
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAYQBKOWPWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE](/img/structure/B2894837.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)
![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2894843.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)


![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2894850.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-3-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2894852.png)

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)
![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)
